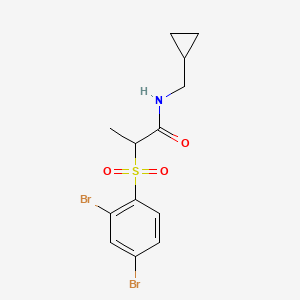
N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide is a complex organic compound characterized by the presence of a cyclopropylmethyl group, a dibromobenzene sulfonyl group, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide typically involves multiple steps:
Formation of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through the reaction of cyclopropylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.
Sulfonylation of Dibromobenzene: The dibromobenzene moiety can be sulfonylated using chlorosulfonic acid to form 2,4-dibromobenzenesulfonyl chloride.
Amidation Reaction: The final step involves the reaction of cyclopropylmethyl chloride with 2,4-dibromobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance binding affinity, while the dibromobenzene sulfonyl group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyclopropylmethyl)-2-(2,4-dichlorobenzene-1-sulfonyl)propanamide
- N-(Cyclopropylmethyl)-2-(2,4-difluorobenzene-1-sulfonyl)propanamide
- N-(Cyclopropylmethyl)-2-(2,4-dimethylbenzene-1-sulfonyl)propanamide
Uniqueness
N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide is unique due to the presence of dibromo groups, which can significantly influence its reactivity and interaction with biological targets. The bromine atoms can participate in halogen bonding, which is less common in compounds with other halogens, such as chlorine or fluorine. This unique feature can be leveraged in the design of novel drugs and materials.
Propiedades
Número CAS |
143704-78-3 |
|---|---|
Fórmula molecular |
C13H15Br2NO3S |
Peso molecular |
425.14 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-2-(2,4-dibromophenyl)sulfonylpropanamide |
InChI |
InChI=1S/C13H15Br2NO3S/c1-8(13(17)16-7-9-2-3-9)20(18,19)12-5-4-10(14)6-11(12)15/h4-6,8-9H,2-3,7H2,1H3,(H,16,17) |
Clave InChI |
PVGCJIXWYRBOTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC1CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate](/img/structure/B12550104.png)
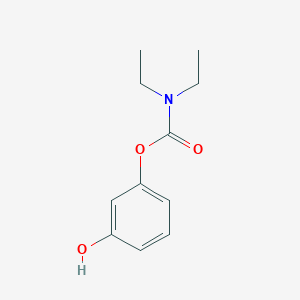
![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
silyl](/img/structure/B12550126.png)
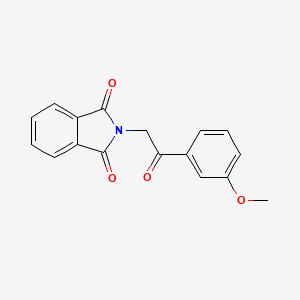
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)

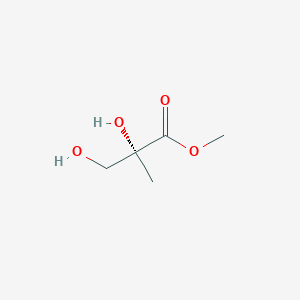
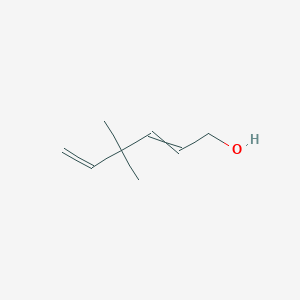
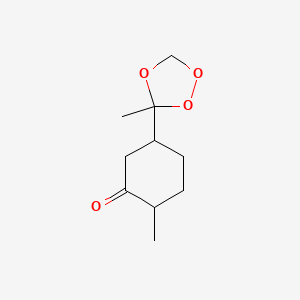
![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
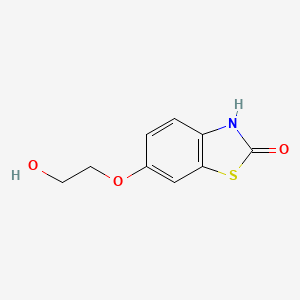
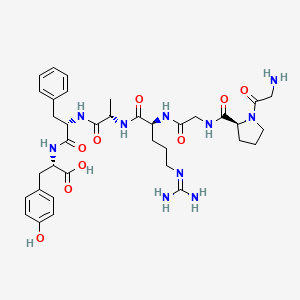
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
